3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde
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Overview
Description
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction conditions often involve heating the mixture to facilitate the formation of the thiazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid.
Reduction: 3-Hydroxy-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
- Ethyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-6-carboxylate
Uniqueness
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde is unique due to its specific structure, which includes an aldehyde group at the 7-position. This structural feature allows it to undergo specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-oxo-4H-1,4-benzothiazine-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c11-4-6-1-2-7-8(3-6)13-5-9(12)10-7/h1-4H,5H2,(H,10,12) |
InChI Key |
PUAQKNFCWLGDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)C=O |
Origin of Product |
United States |
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